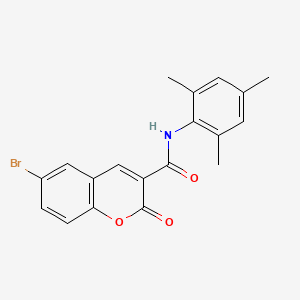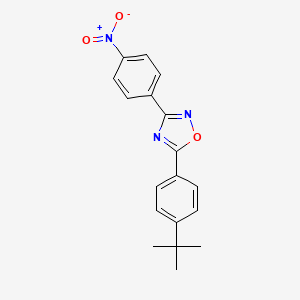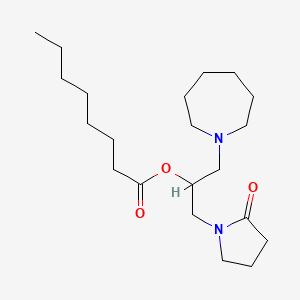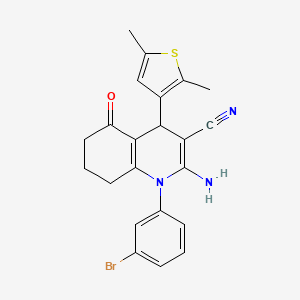
6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of a suitable chromene precursor, followed by the introduction of the carboxamide group through amide bond formation. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove the bromine atom or reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the trimethylphenyl group, which may affect its chemical properties and biological activity.
2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide:
6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may alter its solubility and reactivity.
Uniqueness
6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is unique due to the combination of its bromine atom, chromene core, and trimethylphenyl group. This unique structure may confer specific chemical properties and biological activities that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C19H16BrNO3 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO3/c1-10-6-11(2)17(12(3)7-10)21-18(22)15-9-13-8-14(20)4-5-16(13)24-19(15)23/h4-9H,1-3H3,(H,21,22) |
InChI-Schlüssel |
ABEHYBQIOKJIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11628395.png)


![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628409.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628414.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628417.png)
![2-(4-chlorophenyl)-3-[2-(2,3,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11628422.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628425.png)

![5-[4-(allyloxy)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628434.png)
![ethyl 2-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628437.png)
![4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11628450.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11628462.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11628463.png)
